molecular formula C19H24N4O3S B2838810 N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-09-5

N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2838810
CAS No.: 1040665-09-5
M. Wt: 388.49
InChI Key: RAEIXRCASMJWFP-UHFFFAOYSA-N
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Description

The compound “N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is a chemical compound with the linear formula C16H19N5O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Biological Activities

Research has shown the potential of derivatives related to N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide in exhibiting various biological activities. For instance, microwave-assisted synthesis of pyrazolopyridine derivatives, similar in structure to the compound , has demonstrated significant antioxidant, antitumor, and antimicrobial activities. The reactions, carried out by both conventional heating and microwave irradiation techniques, resulted in compounds that showed high activity against liver and breast cell lines, as well as notable antibacterial and antifungal properties (El‐Borai et al., 2013).

Anticancer Potential

Another area of interest is the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related and have shown potent cytotoxic activities against various cancer cell lines. Some compounds in this category have demonstrated IC(50) values less than 10 nM, indicating strong potential as anticancer agents. In vivo tests against colon tumors in mice with certain derivatives have been curative, highlighting the compound's significant therapeutic potential (Deady et al., 2003).

Molecular Docking and DFT Studies

Further research involving novel pyrimidiopyrazole derivatives, which share a similar scaffold with the target compound, includes molecular docking and density functional theory (DFT) studies. These studies aim to predict the interaction of the compounds with biological targets and understand their electronic properties. Selected synthesized compounds have demonstrated outstanding in vitro antitumor activity against specific cancer cell lines, and molecular docking has provided insights into their potential mode of action (Fahim et al., 2019).

Antioxidant Activities

The synthesis pathways leading to indane-amide substituted derivatives, which are structurally analogous, have also been explored for their antioxidant activities. Some newly synthesized compounds in this category have shown promising activities, indicating the potential utility of such compounds in developing antioxidant agents (Mohamed & El-Sayed, 2019).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-22(2)14-8-6-13(7-9-14)20-19(24)18-16-4-3-5-17(16)21-23(18)15-10-11-27(25,26)12-15/h6-9,15H,3-5,10-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEIXRCASMJWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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